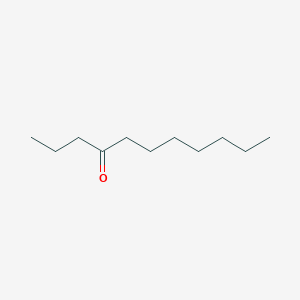
4-十一酮
描述
Synthesis Analysis
The synthesis of 4-Undecanone and related compounds involves a variety of chemical reactions and methodologies. For instance, the synthesis of hexanitropentacycloundecane, a compound related to 4-Undecanone, demonstrates the complexity and multi-step processes often required in synthesizing specific undecanone derivatives. This particular synthesis involved several steps starting with a bis(ethylenedioxy) pentacyclo undecane derivative, undergoing conversions through oxime formation, oxidative bromination, sodium borohydride reduction, and finally, oxidative nitration (Marchand et al., 1989).
科学研究应用
生物降解和环境应用
异物降解:4-十一酮已经在两相顺序批处理反应器中用于降解异物,如4-硝基苯酚。这个过程展示了改进的动力学和在污水处理厂中全面应用的潜力 (Tomei et al., 2008)。
取代酚的去除:在另一个应用中,4-十一酮被用于液固分配系统,以增强从工业废水中去除取代酚,如4-硝基苯酚。由于其有效性和效率,这种方法显示出在工业规模应用的潜力 (Tomei et al., 2010)。
害虫管理和昆虫控制
驱虫剂:从4-十一酮中提取的2-十一酮已被评估为一种无毒的天然昆虫驱虫剂。它被发现对各种节肢动物害虫有效,为传统合成熏蒸剂的替代提供了一个选择 (Zhu et al., 2018)。
对抗蜱虫:在蜱虫驱避方面,2-十一酮显示出驱避蜱虫的有效性,突显了其作为商业节肢动物驱避剂活性成分的潜力 (Kimps et al., 2011)。
健康和医学
抗炎性能:2-十一酮已被研究用于通过抑制NF-κB途径缓解哮喘的潜力。这项研究强调了其在治疗炎症性疾病中的治疗潜力 (Song et al., 2022)。
对肿瘤血管生成的影响:对4-十一酮衍生物的研究表明,某些衍生物可以抑制肿瘤血管生成并减少肿瘤模型中的VEGF含量。这表明在癌症研究中有潜在应用 (Gibka et al., 2010)。
纳米技术和材料科学
聚合物纳米纤维功能化:在材料科学中,4-十一酮衍生物已被用于创建功能化聚合物纳米纤维。这些纳米纤维在生物医学和组织工程等各个领域具有潜在应用 (Zheng et al., 2015)。
水凝胶形成:研究表明,4-十一酮衍生物在热敏水凝胶的形成中发挥作用,这在药物传递和生物医学器械中具有应用 (Lv et al., 2014)。
安全和危害
According to the safety data sheet, 4-Undecanone should not be used for food, drug, pesticide, or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean the mouth with water and drink plenty of water afterwards, then get medical attention if symptoms occur .
作用机制
Target of Action
4-Undecanone, also known as Undecan-4-one, primarily targets the olfactory receptors of insects, particularly mosquitoes . It acts as a modulator of mosquito odorant receptor activity .
Mode of Action
The compound interacts with its targets by acting as an olfactory agonist or antagonist , modulating the odorant receptor activity . This means it can either enhance or inhibit the normal function of these receptors, affecting the insect’s ability to detect certain odors.
Biochemical Pathways
The biochemical pathways affected by 4-Undecanone are primarily related to the olfactory signaling in insects . The compound can alter the gene expression of genes related to ecdysone-related pathways, biotransformation, and cell homeostasis .
Pharmacokinetics
Its molecular weight is170.2918 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 4-Undecanone’s action primarily involve changes in the gene expression of the targeted insects . It can modulate gene expression and interfere with the ecdysone signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Undecanone. For instance, climatic conditions such as temperature, humidity, and precipitation, as well as altitude and soil type, can influence the content of plants in active substances . These factors could potentially affect the production and effectiveness of 4-Undecanone.
属性
IUPAC Name |
undecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-10-11(12)9-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSLHMOSERBUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162798 | |
| Record name | 4-Undecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 4.5 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Undecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Undecanone | |
CAS RN |
14476-37-0 | |
| Record name | 4-Undecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14476-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014476370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Undecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Undecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Undecanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPM2B95KTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Undecan-4-one?
A1: Undecan-4-one has a molecular formula of C11H22O and a molecular weight of 170.30 g/mol.
Q2: Is there spectroscopic data available for Undecan-4-one?
A2: Yes, various studies have used Gas Chromatography-Mass Spectrometry (GC-MS) to identify and characterize Undecan-4-one in essential oils. [, , , ]
Q3: Can you describe a synthetic route for Undecan-4-one?
A3: While not explicitly described in the provided papers, Undecan-4-one can be synthesized via oxidation of the corresponding alcohol, Undecan-4-ol. []
Q4: What is a key reaction involving Undecan-4-one in organic synthesis?
A4: Undecan-4-one serves as a starting material in the synthesis of 4-hydroxy-4-vinyldecane. This reaction involves the use of vinyllithium, generated from vinylbromide and tert-butyllithium. [, ]
Q5: Are there any interesting rearrangements observed with Undecan-4-one derivatives?
A5: Yes, β-enolate rearrangement of a 9,9-dimethyltricyclo[5.3.1.01,5]undecan-8-one derivative can lead to the formation of a 3,3-dimethyltricyclo[6.3.0.01,5]undecan-4-one system. This rearrangement is significant for accessing specific terpenoid frameworks. []
Q6: What are some biological activities reported for Undecan-4-one and its derivatives?
A6: Research indicates that Undecan-4-one derivatives may have immunomodulatory effects, potentially influencing both cellular and humoral immunity. [] Furthermore, certain derivatives, like 2-undecanone propylene acetal, have shown anti-angiogenic effects in mice models, suggesting possible applications in tumor growth inhibition. []
Q7: Has Undecan-4-one been investigated for its potential as a herbicide?
A7: Yes, derivatives of Undecan-4-one, specifically 8,9,10,11-tetraoxatricyclo[5.2.1.1(2,6)]undecan-4-ones (stable ozonides), have been synthesized and studied for their phytotoxic activity, demonstrating potential as herbicides. []
Q8: Does Undecan-4-one play a role in aroma perception?
A8: Yes, Undecan-4-one is a volatile compound identified in the aroma profile of "Hongmeiren" bananas. Interestingly, it has been found to contribute to the enhancement of sweetness perception in sensory experiments. []
Q9: What is the significance of Undecan-4-one in the context of stable ozonides and their biological applications?
A9: The synthesis of stable ozonides, particularly 8,9,10,11-tetraoxatricyclo[5.2.1.12,6]undecan-4-ones, often involves the ozonolysis of oxabicyclic compounds derived from Undecan-4-one. These ozonides have shown promising antimalarial activity against drug-resistant strains of Plasmodium falciparum. [, ]
Q10: Are there safety concerns associated with Undecan-4-one and its derivatives?
A10: While Undecan-4-one is generally considered a low-toxicity compound, specific safety data on long-term exposure and the effects of its derivatives may be limited. It's crucial to handle all chemicals with caution and adhere to appropriate safety protocols. []
Q11: What happened in the UCLA laboratory accident involving Undecan-4-one?
A11: A tragic accident occurred in a UCLA laboratory in 2008 involving the use of Undecan-4-one as a starting material in a chemical synthesis. The incident involved a fire caused by the ignition of spilled tert-butyllithium, a highly reactive reagent, highlighting the critical importance of laboratory safety practices and proper handling of hazardous materials. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




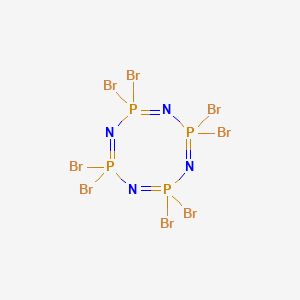
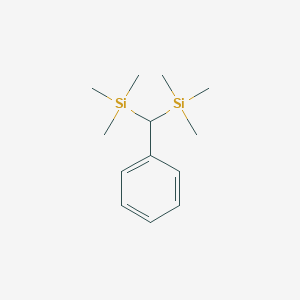

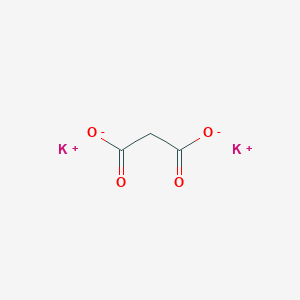

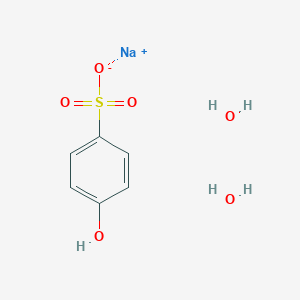
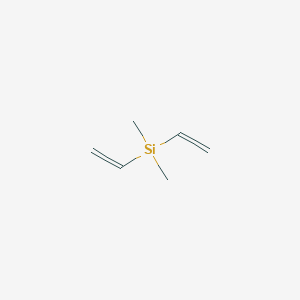
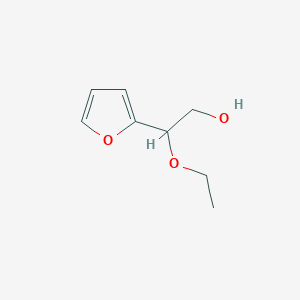


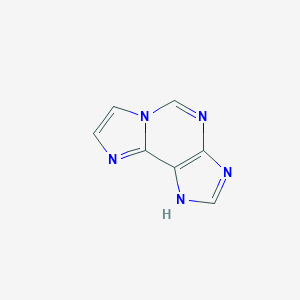
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
